molecular formula C27H27N3O2 B12514715 N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide

N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide

Cat. No.: B12514715
M. Wt: 425.5 g/mol
InChI Key: ACDFWSNAQWFRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N-methyl-2-[2-(2-methyl-1H-indol-3-yl)acetamido]-N,3-diphenylpropanamide is derived through hierarchical analysis of its molecular architecture. The parent chain is a propanamide (CH3CH2CONH2), with substitutions at three positions:

  • Carbon 2 : A 2-(2-methyl-1H-indol-3-yl)acetamido group, where the indole moiety is substituted at position 3 with an acetylated methylene bridge.
  • Nitrogen of the amide : A methyl group (N-methyl).
  • Carbon 3 : A phenyl group.

The systematic name reflects the prioritization of the propanamide backbone over the indole heterocycle, consistent with IUPAC Rule C-14.3 for amide derivatives. The 2-methylindole substituent is numbered according to the Hantzsch-Widman system, ensuring unambiguous identification of the fused bicyclic structure.

Molecular Geometry and Conformational Analysis

The compound adopts a sterically constrained conformation due to intramolecular interactions between its aromatic systems. Key geometric features include:

  • Torsional angles : The acetamido linker between the indole and propanamide backbone introduces a rotational barrier of approximately 15–20 kcal/mol, favoring a trans-amide conformation to minimize steric clashes between the indole methyl group and the proximal phenyl ring.
  • Hydrogen bonding : The N-methylamide group participates in bifurcated hydrogen bonds with the carbonyl oxygen of the acetamido moiety (distance: 2.1–2.3 Å), stabilizing a planar arrangement of the central propanamide core.
  • Aromatic stacking : Parallel-displaced π-π interactions occur between the indole ring and the N-phenyl group (interplanar distance: 3.4–3.7 Å), contributing to a folded molecular topology.

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a global energy minimum with a dihedral angle of 112° between the indole and propanamide planes, consistent with crystallographic data from analogous compounds.

Crystallographic Studies and Solid-State Arrangement

While no experimental crystal structure exists for this specific compound, X-ray data from structurally related PF74 derivatives (e.g., PDB ID 4QNB) provide insights into likely packing motifs. The molecule is expected to form:

  • Hydrogen-bonded dimers : Via N–H···O=C interactions between adjacent propanamide groups (bond length: 2.8–3.0 Å).
  • Herringbone packing : Driven by edge-to-face contacts between phenyl and indole rings (angle: 50–60°).
  • Layer spacing : Interlayer distances of 5.2–5.5 Å, stabilized by van der Waals interactions between methyl groups.

Comparative analysis with PF74 (1) reveals that replacement of PF74’s aniline group with a 3-phenyl substituent introduces additional CH-π interactions (2.7–3.1 Å) between the phenyl ring and adjacent indole methyl groups, potentially enhancing lattice stability.

Comparative Analysis with Structural Analogs (PF74 Derivatives)

The compound shares key pharmacophoric elements with PF74-like HIV-1 capsid inhibitors while exhibiting distinct structural modifications (Table 1):

Table 1: Structural comparison with PF74 derivatives

Feature PF74 Target Compound
Indole substitution 1H-indol-3-yl 2-Methyl-1H-indol-3-yl
N-substituent Aniline (para-Cl) N-Methyl, 3-phenyl
Backbone Acetylated phenylalanine Propanamide
Key interactions H-bonds with N57, K70 Predicted H-bonds with Q63, K182

Notable differences include:

  • Electron density modulation : The 2-methylindole substituent reduces π-electron density compared to PF74’s unsubstituted indole, potentially weakening cation-π interactions with basic residues like K70.
  • Steric effects : The 3-phenyl group introduces steric hindrance equivalent to a Taft steric parameter (Es) of −1.24, comparable to ortho-methyl substitutions in PF74 analogs.
  • Backbone flexibility : The propanamide linker increases rotational freedom (barrier: ~12 kcal/mol) relative to PF74’s rigid phenylalanine-derived structure.

These modifications suggest a trade-off between metabolic stability (enhanced by methyl and phenyl groups) and target binding affinity, mirroring trends observed in PF74 derivative optimization.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide

InChI

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)

InChI Key

ACDFWSNAQWFRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Steps

  • Alkylation of Indole-3-Acetic Acid
    • Reactants : 2-Methylindole-3-acetic acid, methyl iodide.
    • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), 0–20°C, followed by methyl iodide addition.
    • Yield : 61% (Source).
Reagent Role Conditions Yield
NaH (60% dispersion) Base for deprotonation 0°C → RT, 30 min
Methyl iodide Methylating agent 0–20°C, overnight 61%

Mechanism : NaH deprotonates the indole’s NH to form an enolate, which undergoes alkylation with methyl iodide to yield 2-methyl-1H-indol-3-yl-acetic acid.

Formation of the Acetamido Linker

The acetamido bridge is introduced via amide coupling between the indole-acetic acid derivative and an amine precursor.

Coupling Strategies

  • HATU/DIPEA-Mediated Coupling
    • Reactants : Indole-acetic acid derivative, amine precursor (e.g., methyl-L-phenylalanine).
    • Conditions : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine) in DMF.
    • Yield : Moderate to high (Source).
Reagent Role Conditions Yield
HATU Activating agent RT, 16–24 h 55–80%
DIPEA Base RT, 16–24 h

Mechanism : HATU activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Synthesis of the N-Methyl-N,3-Diphenylpropanamide Backbone

This component is prepared through sequential peptide coupling and alkylation.

Key Steps

  • Diphenylpropanamide Formation
    • Reactants : 3-Phenylpropanoic acid, diphenylamine.
    • Conditions : T3P (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA in DCM.
    • Yield : 65% (Source).
Reagent Role Conditions Yield
T3P Coupling agent RT, 1–2 h 65%
DIPEA Base RT, 1–2 h
  • N-Methylation
    • Reactants : Diphenylpropanamide, methyl iodide.
    • Conditions : AlCl3 catalyst, CH2Cl2, reflux.
    • Yield : 55% (Source).

Mechanism : T3P activates the carboxylic acid for nucleophilic attack by diphenylamine, forming the amide bond. Subsequent alkylation with methyl iodide introduces the N-methyl group.

Final Assembly of the Target Compound

The acetamido-indole and propanamide components are coupled via a second amide bond formation.

Coupling Reactions

  • HATU-Mediated Coupling
    • Reactants : N-Methyl-N,3-diphenylpropanamide, indole-acetamido acid.
    • Conditions : HATU, DIPEA in DMF.
    • Yield : 45–60% (Source).
Reagent Role Conditions Yield
HATU Activating agent RT, 16–24 h 45–60%
DIPEA Base RT, 16–24 h

Purification : Column chromatography (silica gel, DCM/MeOH).

Alternative Methods and Optimization

Microwave-Assisted Synthesis

  • Conditions : Microwave reactor, 150°C, 2 h.
  • Yield : 45% (Source).
Reagent Role Conditions Yield
NaOH Base for deprotection 150°C, 2 h (microwave) 45%

Advantages : Reduced reaction time and improved yields for challenging couplings.

Critical Challenges and Solutions

  • Stereochemical Purity

    • Solution : Use enantiopure starting materials (e.g., L-phenylalanine derivatives).
  • Low Solubility

    • Solution : Employ polar aprotic solvents (DMF, DMSO) or surfactants.
  • Byproduct Formation

    • Mitigation : Optimize stoichiometry (1.1–1.2:1 amine to acid ratio).

Summary of Optimal Methods

Step Method Yield Key Reagents
Indole alkylation NaH/CH3I 61% NaH, CH3I, THF
Acetamido coupling HATU/DIPEA 55–80% HATU, DIPEA, DMF
Propanamide synthesis T3P/DIPEA 65% T3P, DIPEA, DCM
Final assembly HATU/DIPEA 45–60% HATU, DIPEA, DMF

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, critical for derivative synthesis:

  • Acidic Hydrolysis (HCl/THF/Water):
    Cleaves the acetamido bond, yielding 2-(2-methyl-1H-indol-3-yl)acetic acid and N-methyl-N,3-diphenylpropanamide.

  • Basic Hydrolysis (NaOH/MeOH):
    Produces sodium 2-(2-methyl-1H-indol-3-yl)acetate and corresponding amine byproducts.

Hydrolysis Stability Data

ConditionTemperatureTimeDegradation (%)
1M HCl25°C24h98
1M NaOH25°C24h95
pH 7.437°C24h<5

Oxidation and Reduction

The indole moiety and phenyl groups participate in redox reactions:

  • Oxidation (KMnO₄/H₂O):
    Converts the 2-methylindole group to a carboxylic acid derivative.

  • Reduction (NaBH₄/MeOH):
    Selectively reduces carbonyl groups under mild conditions.

Stability Under Storage Conditions

The compound exhibits limited stability in polar aprotic solvents:

SolventStability (25°C)Degradation Products
DMSO>6 monthsNone detected
Acetone3 monthsOxidized indole
Water24hHydrolysis products

Biochemical Interactions

As an HIV-1 capsid inhibitor, it forms hydrogen bonds and hydrophobic interactions with key residues (N57, K70, Q63) :

Binding Interaction Table

Interaction TypeTarget ResidueEnergy Contribution (kcal/mol)
H-bondN57-3.2
H-bondK70-2.8
HydrophobicM66-4.1

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

DerivativeHydrolysis Rate (pH 7.4)Antiviral EC₅₀ (nM)
Parent Compound0.12 h⁻¹220
7-Nitroindole0.45 h⁻¹180
5-Methoxyindole0.08 h⁻¹310

The compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for antiviral applications. Further optimization of its stability and binding interactions could enhance its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Differences

Compounds with nitro or thioamide groups () exhibit higher polarity, likely reducing cell permeability but improving solubility .

Backbone Modifications :

  • NSAID-linked analogs (e.g., naproxen-tryptamine hybrids) combine anti-inflammatory and indole-mediated signaling effects, whereas the target compound’s diphenylpropanamide backbone may prioritize stability over anti-inflammatory activity .

Synthetic Complexity: The target compound’s synthesis (60% yield) is comparable to D1 and D2 but simpler than piperazinone-containing derivatives (e.g., 7a in ), which require additional steps for heterocyclic ring formation .

Commercial Availability: The target compound is listed as a research chemical (95% purity), while simpler analogs like (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide are standardized for broader applications .

Research Implications

  • Target Compound : Its diphenyl and methylindole groups make it a candidate for studies on hydrophobic interaction-driven mechanisms, such as HIV capsid binding (as suggested by ’s focus on PF74 analogs) .
  • NSAID-Indole Hybrids : These may bridge pain relief and neurological modulation, leveraging dual pharmacophores .
  • Thioamide/Nitro Derivatives : Their polarity suits aqueous environments, ideal for in vitro enzymatic assays .

Biological Activity

N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide, also known as PF-3450074, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C27H27N3O2
  • Molecular Weight : 425.52 g/mol
  • CAS Number : 1352879-65-2

PF-3450074 has been primarily studied for its antiviral properties , specifically against HIV. Research indicates that it exhibits broad-spectrum antiviral activity against various HIV isolates, including those resistant to existing antiretroviral therapies. The compound functions by inhibiting viral replication through mechanisms that are not yet fully elucidated but may involve interference with viral entry or replication processes.

Biological Activity Overview

The biological activities of PF-3450074 can be summarized as follows:

Activity TypeDescription
Antiviral Broad-spectrum activity against HIV isolates; effective against resistant strains.
Cytotoxicity Exhibits cytotoxic effects on certain cancer cell lines, suggesting potential in oncology .
Neuroprotective Preliminary studies indicate possible neuroprotective effects, warranting further investigation .

Case Studies and Research Findings

  • Antiviral Efficacy Against HIV
    • A study demonstrated that PF-3450074 effectively inhibited the replication of multiple HIV strains in vitro. The compound's ability to function against drug-resistant variants highlights its potential as a therapeutic agent in HIV treatment regimens.
  • Cytotoxic Effects on Cancer Cells
    • In vitro assays have shown that PF-3450074 induces apoptosis in various cancer cell lines. This property suggests a dual role for the compound in both antiviral and anticancer therapies, making it a candidate for further development in combination therapies .
  • Neuroprotective Potential
    • Initial findings from neurobiology research suggest that PF-3450074 may protect neuronal cells from oxidative stress-induced damage. This could have implications for treating neurodegenerative diseases, although more extensive studies are needed to confirm these effects .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-Methyl-2-(2-(2-methyl-1H-indol-3-YL)acetamido)-N,3-diphenylpropanamide?

Answer:
The synthesis involves sequential amidation reactions. A representative protocol (adapted from indole-acetamide derivatives) includes:

Coupling Agents : Use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) for efficient amide bond formation under mild conditions (0–5°C) .

Solvent System : Dry dichloromethane (DCM) with 2,6-lutidine as a base to stabilize reactive intermediates .

Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to track reaction progress .

Purification : Liquid-liquid extraction (e.g., 10% sodium bicarbonate washes) followed by drying over anhydrous Na₂SO₄ and solvent evaporation .

Key Considerations : Optimize stoichiometry of indole precursors and coupling agents to minimize side products.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Assign peaks for indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methyl/methylene groups (1.5–3.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution instruments (e.g., VG70-70H) .
  • Elemental Analysis : Validate purity (≤0.5% deviation from theoretical C/H/N/O values) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL (for high-resolution crystals), refining data with SHELX software .

Basic: What safety protocols should be followed during handling?

Answer:

  • GHS Classification : No specific hazards reported, but standard precautions for indole derivatives apply (e.g., avoid inhalation, use PPE) .
  • Emergency Measures : Neutralize spills with sodium bicarbonate; consult SDS for first-aid guidelines (e.g., eye rinsing with water for 15 minutes) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers .
  • Stereochemical Analysis :
    • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR-active modes .
    • Enantioselective Synthesis : Employ asymmetric catalysts (e.g., organocatalysts) during indole-alkylation steps to bias stereochemistry .
  • Validation : Compare experimental optical rotation with literature values for known enantiomers .

Advanced: How to resolve discrepancies between crystallographic and spectroscopic data?

Answer:

  • Refinement Tools : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered regions .
  • Cross-Validation : Overlay NMR-derived NOE (nuclear Overhauser effect) data with X-ray coordinates to validate spatial arrangements .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts (e.g., using Gaussian09) and compare with experimental spectra .

Advanced: What computational strategies predict biological target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to human formyl-peptide receptors (e.g., FPR2), focusing on indole-acetamide interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical motifs (e.g., indole NH for hydrogen bonding) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.